6-Bromo-5-chloropicolinaldehyde
Overview
Description
6-Bromo-5-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO. It is a derivative of picolinaldehyde, featuring bromine and chlorine substituents on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloropicolinaldehyde typically involves the bromination and chlorination of picolinaldehyde. One common method is the bromination of 5-chloropicolinaldehyde using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-5-chloropicolinic acid.
Reduction: 6-Bromo-5-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-chloropicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloropicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-chloropyridine-2-carbaldehyde
- 5-Bromo-6-chloropicolinaldehyde
- 6-Bromo-5-fluoropicolinaldehyde
Uniqueness
6-Bromo-5-chloropicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations.
Properties
IUPAC Name |
6-bromo-5-chloropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMWVMJQOCGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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